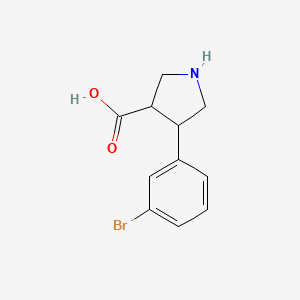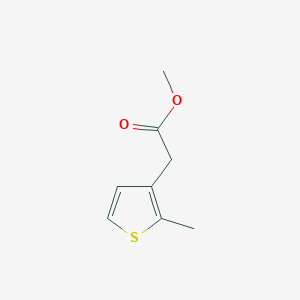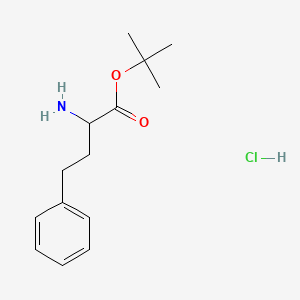
Dicoco dimethyl ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicoco dimethyl ammonium chloride, with the chemical formula (C16H33)2CH3NCl, is a quaternary ammonium compound. It is typically a colorless or yellowish solid known for its excellent surface-active properties. This compound is highly soluble in water and many organic solvents, making it a versatile ingredient in various applications. It is widely used as a surfactant and preservative due to its emulsifying, solubilizing, dispersing, and wetting properties .
Preparation Methods
The synthesis of dicoco dimethyl ammonium chloride primarily involves the reaction of brominated coconut oil alkyl with dimethylamine. The process can be summarized in the following steps:
Bromination: Coconut oil alkyl is brominated to form brominated cocoalkyl.
Reaction with Dimethylamine: The brominated cocoalkyl reacts with dimethylamine to produce brominated cocoalkyl dimethylamine.
Formation of this compound: The brominated cocoalkyl dimethylamine is then reacted with hydrogen chloride to yield this compound.
Chemical Reactions Analysis
Dicoco dimethyl ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: As a quaternary ammonium compound, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under different conditions can be tested.
Common Reagents and Conditions: Typical reagents include hydrogen chloride and dimethylamine, with reactions often conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products: The primary product is this compound itself, with by-products depending on the specific reaction conditions.
Scientific Research Applications
Dicoco dimethyl ammonium chloride has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical formulations.
Biology: Acts as an antimicrobial agent, preserving biological samples and formulations.
Medicine: Incorporated into disinfectants and antiseptics due to its bactericidal properties.
Industry: Utilized in industrial cleaners, paper coating agents, and as a corrosion inhibitor. .
Mechanism of Action
The mechanism of action of dicoco dimethyl ammonium chloride involves its interaction with microbial cell membranes. As a cationic surfactant, it disrupts the lipid bilayers of cell membranes, leading to leakage of intracellular contents and subsequent cell death. This disruption is primarily due to the compound’s ability to interfere with intermolecular interactions within the lipid bilayer .
Comparison with Similar Compounds
Dicoco dimethyl ammonium chloride can be compared with other quaternary ammonium compounds such as:
Didecyldimethylammonium Chloride: Similar in structure but with different alkyl chain lengths, leading to variations in antimicrobial efficacy and application.
Benzalkonium Chloride: Another widely used quaternary ammonium compound with distinct applications in disinfectants and antiseptics.
Dimethyldioctadecylammonium Chloride: A longer-chain analogue with specific uses in industrial and medical applications
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its versatility and effectiveness as a surfactant and preservative.
Properties
Molecular Formula |
C55H62ClF6N11O4 |
|---|---|
Molecular Weight |
1090.6 g/mol |
IUPAC Name |
1-[2-[3-[7-[2-[7-[(1-amino-5,5,5-trifluoro-3-methylpenta-1,3-dienyl)iminomethyl]-6-chloro-8-fluoro-4-piperazin-1-ylquinazolin-2-yl]oxyethyl]-2,7-diazaspiro[3.5]nonan-2-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-N-[1-[4-(2,6-difluorophenyl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H62ClF6N11O4/c1-32(2)46(52(75)73-18-6-9-42(73)51(74)66-34(4)35-10-12-36(13-11-35)47-40(57)7-5-8-41(47)58)43-27-45(69-77-43)72-30-54(31-72)14-19-70(20-15-54)23-24-76-53-67-49-37(50(68-53)71-21-16-64-17-22-71)26-39(56)38(48(49)59)29-65-44(63)25-33(3)28-55(60,61)62/h5,7-8,10-13,25-29,32,34,42,46,64H,6,9,14-24,30-31,63H2,1-4H3,(H,66,74) |
InChI Key |
TVMHWHRUMJTUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)N2CC3(C2)CCN(CC3)CCOC4=NC5=C(C(=C(C=C5C(=N4)N6CCNCC6)Cl)C=NC(=CC(=CC(F)(F)F)C)N)F)C(=O)N7CCCC7C(=O)NC(C)C8=CC=C(C=C8)C9=C(C=CC=C9F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(oxolan-2-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385401.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-3-enoicacid](/img/structure/B13385412.png)
![3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)-[1,2]oxazolo[5,4-c]pyridin-5-amine](/img/structure/B13385420.png)
![4-[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]anilino]-2,2-diethyl-4-oxobutanoic acid](/img/structure/B13385425.png)



![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
![2-Amino-3-[4-(2-methylphenyl)phenyl]propanoic acid](/img/structure/B13385467.png)

![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)
